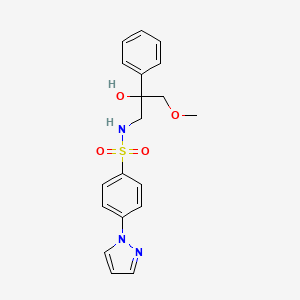

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole ring and a substituted propyl group.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-26-15-19(23,16-6-3-2-4-7-16)14-21-27(24,25)18-10-8-17(9-11-18)22-13-5-12-20-22/h2-13,21,23H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBGJSWWUDYNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the phenylpropyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.

Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

Formation of the pyrazole ring: This can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: As a potential therapeutic agent for the treatment of diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in critical biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structural Features

The compound shares a benzenesulfonamide scaffold with pyrazole-linked derivatives, a common framework in medicinal chemistry. Key comparisons include:

Structural Implications :

Pharmacological and Pharmacokinetic Profiles

- Kinase Inhibition : ’s analogs demonstrate pyrazole-benzenesulfonamide structures as kinase inhibitors. The target compound’s substituents may modulate selectivity for specific kinases (e.g., JAK2, EGFR) .

- COX-2 Selectivity : Celecoxib’s trifluoromethyl group is critical for COX-2 binding; the target compound’s lack of this group suggests divergent therapeutic applications .

- Solubility and Bioavailability : The hydroxy group may improve aqueous solubility but could necessitate prodrug strategies for oral absorption, contrasting with Celecoxib’s optimized Lipinski compliance .

Thermal and Spectroscopic Properties

- Melting Point : Example 53 () has a melting point of 175–178°C, suggesting moderate crystallinity. The target compound’s hydroxy groups may lower its melting point due to hydrogen bonding .

- Mass Data : High-resolution mass spectrometry (HRMS) would differentiate the target compound (estimated m/z ~450) from ’s complex analog (m/z 589.1) .

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a sulfonamide group, a pyrazole moiety, and a phenylpropyl chain, which contribute to its biological activity.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes related to tumor growth and inflammation.

- Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

- Modulation of Cell Signaling : The pyrazole ring may interact with signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting effective inhibition of tumor cell growth.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Cytokine Inhibition : In studies utilizing human monocyte cell lines, this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The mechanism was attributed to apoptosis induction via the intrinsic pathway, as evidenced by increased caspase activity.

- Oxidative Stress Model : In a rat model of oxidative stress induced by ischemia-reperfusion injury, administration of the compound reduced markers of oxidative damage and improved recovery outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.